4-Fluoro-3-methyl-2-nitroaniline
Overview
Description
4-Fluoro-3-methyl-2-nitroaniline: is an aromatic compound that contains a fluorine atom, a methyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-3-methylaniline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration of reagents, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 4-Fluoro-3-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Fluoro-3-methyl-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 4-Fluoro-3-methyl-2-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the development of drugs targeting specific enzymes or receptors .
Industry: In the materials science field, this compound is investigated for its potential use in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for creating materials with specific characteristics .
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-2-nitroaniline depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
- 4-Fluoro-2-nitroaniline
- 3-Fluoro-4-methyl-2-nitroaniline
- 4-Fluoro-3-methyl-2-aminobenzene
Comparison: 4-Fluoro-3-methyl-2-nitroaniline is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and applications.
Properties
IUPAC Name |
4-fluoro-3-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHQOALZFVLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438490 | |
Record name | 4-Fluoro-3-methyl-2-nitroanilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147285-88-9 | |
Record name | 4-Fluoro-3-methyl-2-nitroanilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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